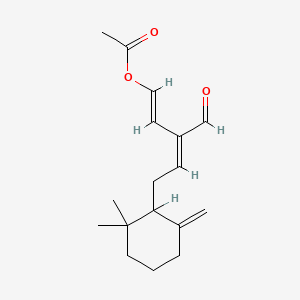
Onchidal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Onchidal is a major lipid-soluble component of the defensive secretion of the mollusk Onchidella binneyi and is responsible for the chemical protection of Onchidella.
Aplicaciones Científicas De Investigación
Introduction to Onchidal
This compound is a naturally occurring compound identified as an acetate ester, primarily derived from the mollusc Onchidella binneyi. It exhibits significant biological activity, particularly as an irreversible inhibitor of acetylcholinesterase, an enzyme crucial for neurotransmission in both invertebrates and vertebrates. The unique properties of this compound have led to various scientific research applications, particularly in neurobiology and pest management.
Chemical Properties and Mechanism of Action
This compound's structure resembles that of acetylcholine, allowing it to interact with nicotinic acetylcholine receptors. However, its primary action is as an inhibitor of acetylcholinesterase. Research indicates that this compound binds irreversibly to the enzyme, leading to prolonged neurotransmitter activity. The following key points summarize its mechanism:
- Binding Affinity : this compound has an apparent affinity (Kd) for acetylcholinesterase of approximately 300 µM.
- Inhibition Rate : The rate constant for irreversible inhibition (kintact) is about 0.1 min−1.
- Substrate Behavior : this compound acts as a substrate for acetylcholinesterase, with significant hydrolysis occurring during the inhibition process.
These properties suggest potential applications in developing new insecticides and studying neurotransmitter dynamics.
Neurobiology Research
This compound's ability to inhibit acetylcholinesterase makes it a valuable tool in neurobiology. It can be utilized to study the dynamics of neurotransmitter release and degradation, providing insights into synaptic transmission mechanisms.
Pest Control
Due to its insecticidal properties, this compound has been proposed for use in designing novel anticholinesterase insecticides. Its irreversible inhibition mechanism could lead to effective pest management solutions that target specific pests while minimizing impacts on non-target species.
Ecotoxicology Studies
Research has demonstrated that this compound is toxic to fish, making it a candidate for ecotoxicological studies. Understanding its effects on aquatic life can help assess the environmental risks associated with its use in agricultural practices.
Pharmacological Investigations
The pharmacological implications of this compound extend to potential therapeutic applications. Its interaction with acetylcholine receptors could provide insights into treatments for diseases characterized by cholinergic dysfunction.
Case Study 1: Inhibition of Acetylcholinesterase
A study published in Bioorganic Chemistry explored the irreversible inhibition of acetylcholinesterase by this compound. The results indicated that this compound not only inhibits enzyme activity but also undergoes hydrolysis during this process, suggesting a complex interaction between the compound and the enzyme .
Case Study 2: Toxicity Assessment
Research assessing the toxicity of this compound on various fish species highlighted its potential ecological impact. The study found that exposure to this compound resulted in significant physiological stress responses in fish, indicating a need for careful evaluation before application in pest control .
Data Table: Summary of this compound Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Neurobiology | Study neurotransmitter dynamics | Irreversible inhibition of acetylcholinesterase |
| Pest Control | Development of anticholinesterase insecticides | Effective against specific insect pests |
| Ecotoxicology | Assess environmental impact on aquatic life | Toxicity observed in various fish species |
| Pharmacology | Potential therapeutic uses | Interaction with cholinergic systems |
Propiedades
Número CAS |
67656-42-2 |
|---|---|
Fórmula molecular |
C17H24O3 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
[(1E,3E)-5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-formylpenta-1,3-dienyl] acetate |
InChI |
InChI=1S/C17H24O3/c1-13-6-5-10-17(3,4)16(13)8-7-15(12-18)9-11-20-14(2)19/h7,9,11-12,16H,1,5-6,8,10H2,2-4H3/b11-9+,15-7+ |
Clave InChI |
BEKQPDFPPJFVJP-AHSQCEKMSA-N |
SMILES |
CC(=O)OC=CC(=CCC1C(=C)CCCC1(C)C)C=O |
SMILES isomérico |
CC(=O)O/C=C/C(=C\CC1C(=C)CCCC1(C)C)/C=O |
SMILES canónico |
CC(=O)OC=CC(=CCC1C(=C)CCCC1(C)C)C=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Onchidal |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















